1-(4,6-Dichloro-3-pyridyl)propan-1-one: A Comprehensive Technical Guide to Properties, Synthesis, and Application
1-(4,6-Dichloro-3-pyridyl)propan-1-one: A Comprehensive Technical Guide to Properties, Synthesis, and Application
Executive Summary
In modern organic synthesis and drug discovery, the precise manipulation of functionalized heterocycles is paramount. 1-(4,6-Dichloro-3-pyridyl)propan-1-one (CAS: 166525-49-1) is a highly versatile, privileged building block utilized extensively in the development of agrochemicals and targeted therapeutics. Characterized by a dual-halogenated pyridine ring coupled with a reactive propanoyl group, this compound serves as a critical intermediate. Its unique electronic topology allows for highly regioselective downstream modifications, making it an indispensable scaffold for synthesizing neonicotinoid insecticides and novel pharmaceutical agents[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the causality behind its reactivity, providing self-validating synthetic protocols, and establishing a robust framework for its utilization in advanced chemical research.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical baseline of 1-(4,6-dichloro-3-pyridyl)propan-1-one is the first step in predicting its behavior in complex reaction matrices. The synergistic electron-withdrawing effects of the two chlorine atoms and the ketone carbonyl significantly deplete the electron density of the pyridine ring, rendering it highly susceptible to nucleophilic attack.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(4,6-Dichloropyridin-3-yl)propan-1-one | [2] |
| CAS Number | 166525-49-1 | |
| Molecular Formula | C₈H₇Cl₂NO | [3] |
| Molecular Weight | 204.05 g/mol | [4] |
| Exact Mass | 202.9904692 g/mol | [5] |
| SMILES | CCC(=O)c1cnc(Cl)cc1Cl | [4] |
| InChIKey | CKONKSXZASOTNV-UHFFFAOYSA-N |
Mechanistic Role as a Synthetic Intermediate
The strategic value of 1-(4,6-dichloro-3-pyridyl)propan-1-one lies in its programmable reactivity. The molecule presents three distinct electrophilic sites: the C-4 chlorine, the C-6 chlorine, and the ketone carbonyl.
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Regioselective SNAr (Nucleophilic Aromatic Substitution): The C-6 position is ortho to the pyridine nitrogen, making it the most electronically activated site for attack by hard nucleophiles (e.g., alkoxides, primary amines). However, the C-4 position is also highly activated due to its para relationship to the nitrogen and ortho relationship to the electron-withdrawing carbonyl group.
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Agrochemical Applications: This scaffold is a crucial intermediate for synthesizing neonicotinoid insecticides[1]. By selectively displacing the chlorines with specific pharmacophores, researchers can tune the molecule's binding affinity to insect nicotinic acetylcholine receptors (nAChRs).
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Heterocycle Condensation: The propanoyl group can undergo condensation with hydrazines or amidines to form fused pyrazoles or pyrimidines, common motifs in kinase inhibitor drugs.
Regioselective downstream functionalization pathways of the dichloropyridyl ketone core.
Synthetic Workflows & Experimental Protocols
Synthesizing highly electrophilic pyridyl ketones directly via Grignard addition to acyl chlorides often leads to catastrophic over-alkylation (yielding tertiary alcohols). To ensure a self-validating, high-yield system , we employ the Weinreb amide intermediate.
Step-by-Step Protocol: Synthesis via Weinreb Amide
Objective: High-fidelity synthesis of 1-(4,6-dichloro-3-pyridyl)propan-1-one from 4,6-dichloronicotinic acid.
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Carboxylic Acid Activation:
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Dissolve 4,6-dichloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir for 30 minutes.
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Causality: HOBt forms an active ester intermediate that is far more stable to hydrolysis than the O-acylisourea formed by EDCI alone, ensuring complete conversion before the amine is introduced.
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Weinreb Amidation:
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Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 4 hours.
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Causality: DIPEA neutralizes the hydrochloride salt, freeing the amine for nucleophilic attack. The resulting Weinreb amide is highly stable and easily purified via standard aqueous workup.
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Controlled Grignard Addition:
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Isolate and dry the Weinreb amide. Dissolve in anhydrous THF and cool to 0°C.
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Dropwise add Ethylmagnesium bromide (EtMgBr) (1.2 eq).
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Causality & Self-Validation: The Weinreb amide forms a stable 5-membered cyclic chelate with the magnesium ion. This thermodynamic sink traps the reaction at the tetrahedral intermediate stage, strictly preventing a second Grignard addition. The absence of a tertiary alcohol byproduct validates the integrity of this step.
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Quench and Isolation:
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Quench the reaction carefully with saturated aqueous NH₄Cl at 0°C.
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Causality: The mild acidic quench collapses the magnesium chelate, releasing the target ketone without degrading the sensitive chloropyridine ring. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
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Synthetic workflow of 1-(4,6-dichloro-3-pyridyl)propan-1-one via Weinreb amide intermediate.
Analytical Validation & Quality Control
To guarantee the structural integrity and purity of the synthesized intermediate for downstream pharmaceutical use, a rigorous, self-validating analytical framework must be applied. The presence of two chlorine atoms provides a distinct isotopic signature that serves as an internal validation mechanism.
Table 2: Analytical Validation Parameters (LC-MS / HPLC)
| Parameter | Specification / Condition | Analytical Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Optimal retention for polar halogenated heterocycles. |
| Mobile Phase | A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in MeCN | Formic acid ensures sharp peak shapes by suppressing silanol ionization. |
| Gradient | 5% B to 95% B over 10 minutes | Resolves the target ketone from unreacted Weinreb amide. |
| UV Detection | 254 nm and 280 nm | Captures the strong π-π* transitions of the pyridine core. |
| MS Ionization (ESI+) | Expected [M+H]⁺ at m/z 204.0, 206.0, 208.0 | Self-Validating: The ~9:6:1 ratio of the M, M+2, and M+4 peaks mathematically proves the presence of exactly two chlorine atoms[2]. |
| ¹H NMR (CDCl₃) | Pyridine protons at C-2 and C-5 | Self-Validating: The protons will appear as two distinct singlets, proving the para relationship and confirming correct regiochemistry. |
References
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Pharmaffiliates. "1-(4,6-Dichloropyridin-3-yl)propan-1-one Product Information." Pharmaffiliates Catalog. URL:[Link]
Sources
- 1. Buy 1-(4,6-Dichloro-3-pyridyl)propan-1-one | 166525-49-1 [smolecule.com]
- 2. 166525-49-1|1-(4,6-Dichloropyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Buy 1-(4,6-Dichloro-3-pyridyl)propan-1-one | 166525-49-1 [smolecule.com]
- 5. echemi.com [echemi.com]
